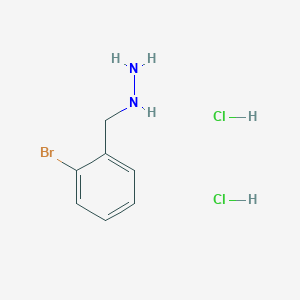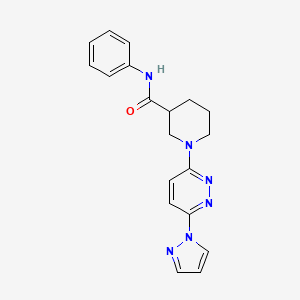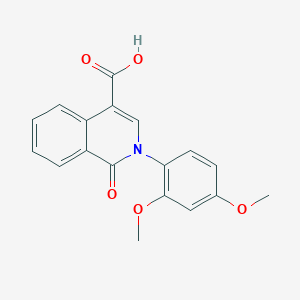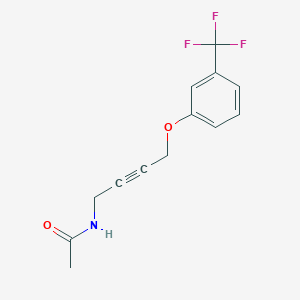![molecular formula C19H22ClN3O2S B2872767 2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole CAS No. 477872-49-4](/img/structure/B2872767.png)
2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-5-({[(cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a 4-chlorophenyl group, a carbonyl group, and a cyclohexylamino group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The thiazole ring, for example, is aromatic and planar, while the cyclohexylamino group is likely to adopt a chair conformation. The presence of the carbonyl group could also introduce polarity into the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorophenyl group could undergo further nucleophilic substitution reactions, while the carbonyl group could undergo addition reactions. The thiazole ring might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carbonyl group and the aromatic thiazole ring could influence its solubility, while the size and shape of the molecule could influence its melting point and boiling point .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
- The compound has been used in synthesizing new pyrimidines and condensed pyrimidines with potential antimicrobial properties (Abdelghani et al., 2017).
- It's also involved in the creation of Mannich bases bearing 1,3,4-oxadiazoline ring systems, exhibiting promising antimicrobial activities (JagadeeshPrasad et al., 2015).
Corrosion Inhibition
- This chemical has been studied for its potential as a corrosion inhibitor for iron, using quantum chemical and molecular dynamics simulation studies (Kaya et al., 2016).
Theoretical Studies and Chemical Analysis
- Theoretical studies have been conducted on this compound to understand intramolecular hydrogen bonds in thiazole derivatives (Castro et al., 2007).
- Additionally, X-ray crystal studies have been performed for structural characterization, as seen in the synthesis of formazans from its Mannich base as antimicrobial agents (Sah et al., 2014).
Synthesis of Heterocyclic Compounds
- The compound is instrumental in the synthesis of various heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984).
Structural and Conformation Studies
- Studies on solventless cyclocondensation leading to benzo[d]oxazole-2-thiol, and subsequent structural analysis using Hirshfeld surface analysis (Saeed et al., 2021).
Pesticidal Applications
- Research on its pesticidal properties, particularly in the context of its structural arrangement and intermolecular bonding features (Yu et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-12-17(26-18(21-12)14-8-10-15(20)11-9-14)13(2)23-25-19(24)22-16-6-4-3-5-7-16/h8-11,16H,3-7H2,1-2H3,(H,22,24)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHBYUBETMMGPJ-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3CCCCC3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)
![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)



![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)
![[1-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2872690.png)
![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2872701.png)
![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)
![2-[(1-Methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2872705.png)
![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)